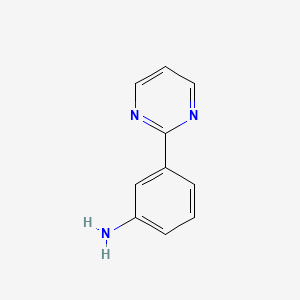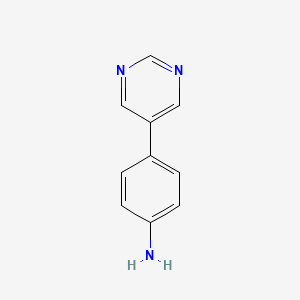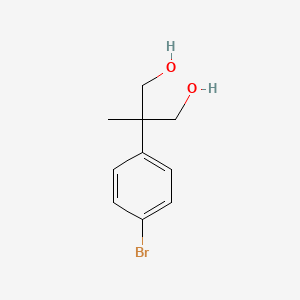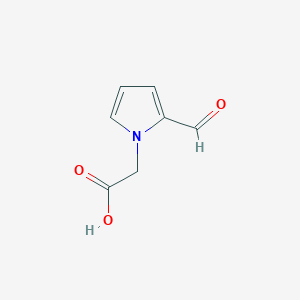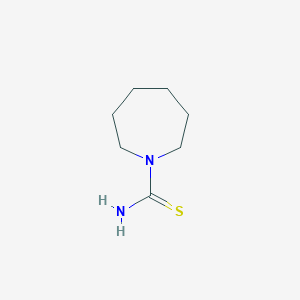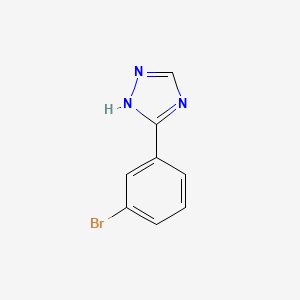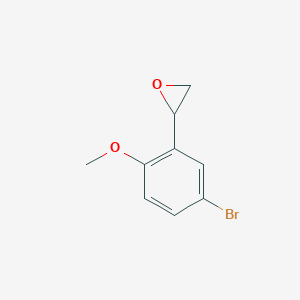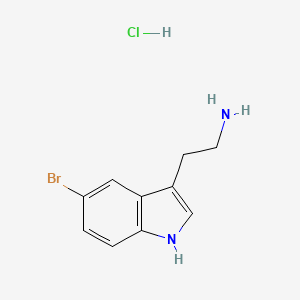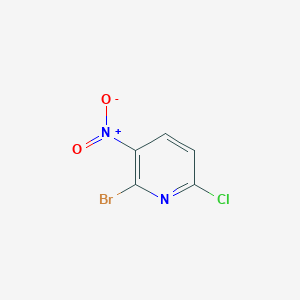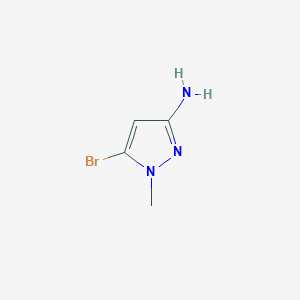
1-Bromo-2,4-dimethyl-5-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2,4-dimethyl-5-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, which is further substituted with two methyl groups. This structure makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of this compound can be achieved through the bromination of benzene derivatives followed by nitration. For instance, bromobenzene can be nitrated in water to produce 1-bromo-2,4-dinitrobenzene with a high yield of 94.8% and purity over 99.0%. This process involves the careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring . Additionally, the synthesis of related brominated compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, involves diazotization and bromination reactions, indicating the versatility of bromination techniques in synthesizing substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of electron-withdrawing groups (bromine and nitro) and electron-donating groups (methyl), which can influence the reactivity of the compound. The crystal structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, shows that non-hydrogen atoms are located on a mirror plane except for the oxygen atoms of the nitro group, indicating the planarity of the benzene ring and the potential for steric interactions between substituents .
Chemical Reactions Analysis
The presence of both bromine and nitro groups in this compound allows for a variety of chemical reactions. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrates the formation of arylzinc compounds, which can further react with carbon dioxide . Similarly, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . These studies highlight the potential for electrochemical methods to facilitate novel transformations of bromo-nitrobenzene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The nitro group is a strong electron-withdrawing group that can affect the electron density of the benzene ring, while the bromine atom can act as a good leaving group in substitution reactions. The methyl groups can provide steric hindrance, influencing the regioselectivity of further chemical reactions. For instance, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones demonstrate the impact of substituents on directing the outcome of bromination reactions .
Applications De Recherche Scientifique
Reactivity in Ionic Liquids
1-Bromo-2,4-dimethyl-5-nitrobenzene's reactivity has been studied in different solvents. For instance, the radical anions of similar compounds like 1-bromo-4-nitrobenzene exhibit unique reactivity in room temperature ionic liquids, contrasting their behavior in conventional non-aqueous solvents. This suggests the potential of using this compound in ionic liquids for various chemical reactions due to the probable stabilization of charged products in these media (Ernst et al., 2013).
Nucleophilic Aromatic Substitution
Research indicates that compounds structurally related to this compound, like bromo- and chloro-nitrobenzenes, undergo nucleophilic aromatic substitution reactions with sodium borohydride. These reactions can lead to the formation of products like nitrobenzene, which is significant in understanding the chemical behavior of this compound under similar conditions (Gold, Miri, & Robinson, 1980).
Electrosynthesis Applications
Studies on related compounds, such as 1-(2-bromoethyl)-2-nitrobenzene, demonstrate their utility in electrosynthesis. These compounds can undergo electrochemical reductions to produce significant products like 1-nitro-2-vinylbenzene and 1H-indole, suggesting potential electrosynthetic applications for this compound (Du & Peters, 2010).
Crystal Structure Analysis
The crystal structures of related compounds have been analyzed through techniques like in-situ cryocrystallization, providing insights into weak interactions like C-H...O and π-π interactions. This research could be applicable to studying the crystal structure of this compound (Sparkes, Sage, & Yufit, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2,4-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma
Propriétés
IUPAC Name |
1-bromo-2,4-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJANCKMGXHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499630 | |
| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69383-59-1 | |
| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

